

Synthesis and characterization of 4-Methyl-1,3-benzoxazole-2-thiol

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Compound of Interest

Compound Name: 4-Methyl-1,3-benzoxazole-2-thiol

Cat. No.: B2667450

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A Technical Guide to the Synthesis and Characterization of **4-Methyl-1,3-benzoxazole-2-thiol**

This document provides an in-depth technical guide for the synthesis and characterization of **4-Methyl-1,3-benzoxazole-2-thiol**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The benzoxazole scaffold is a prominent structural motif in many biologically active compounds. This guide outlines a detailed experimental protocol for its synthesis, presents key physicochemical and spectral data in a structured format, and includes workflow visualizations to aid in experimental planning and execution.

Physicochemical Properties

The key quantitative data for **4-Methyl-1,3-benzoxazole-2-thiol** are summarized below. This information is crucial for identification, purification, and handling of the compound.

Property	Value	Reference
CAS Number	93794-44-6	[1]
Molecular Formula	C ₈ H ₇ NOS	[1]
Molecular Weight	165.21 g/mol	[1]
Melting Point	92 °C	[1]
Appearance	Solid (Predicted)	
PSA (Polar Surface Area)	64.83 Å ²	[1]

Synthesis Protocol

The synthesis of **4-Methyl-1,3-benzoxazole-2-thiol** is achieved through the cyclization of 2-amino-3-methylphenol with carbon disulfide in the presence of a base. This method is a common and effective route for preparing benzoxazole-2-thiol derivatives.^{[2][3]}

Experimental Procedure

Materials:

- 2-Amino-3-methylphenol
- Potassium hydroxide (KOH)
- Carbon disulfide (CS₂)
- Ethanol (Absolute)
- Hydrochloric acid (HCl), dilute solution
- Crushed ice
- Distilled water

Instrumentation:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Beaker
- Büchner funnel and flask
- pH paper or meter

Step-by-Step Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-methylphenol (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.
- **Addition of Reagent:** To the stirred solution, add carbon disulfide (CS₂) (1.2 equivalents) slowly at room temperature.
- **Reflux:** Heat the reaction mixture to reflux and maintain for approximately 6-18 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing crushed ice.
- **Precipitation:** Neutralize the solution by adding dilute hydrochloric acid (HCl) dropwise until the pH reaches approximately 6. A precipitate will form.
- **Isolation:** Collect the solid precipitate by vacuum filtration using a Büchner funnel.
- **Purification:** Wash the collected solid with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, **4-Methyl-1,3-benzoxazole-2-thiol**.

Characterization Data

The structural confirmation of the synthesized **4-Methyl-1,3-benzoxazole-2-thiol** is performed using various spectroscopic techniques. The expected characteristic spectral data are outlined below.

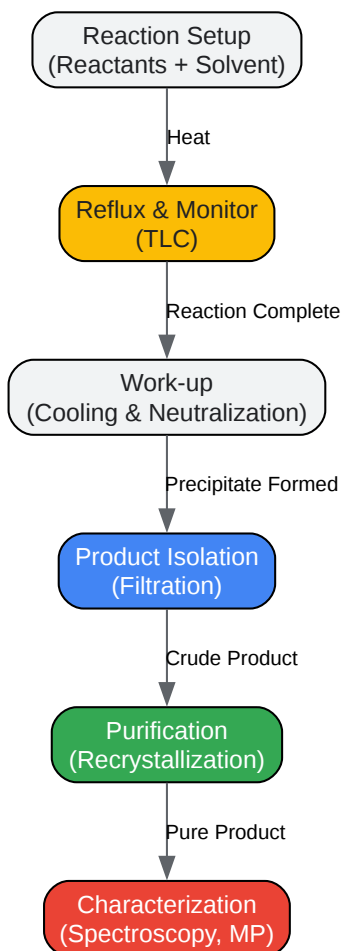
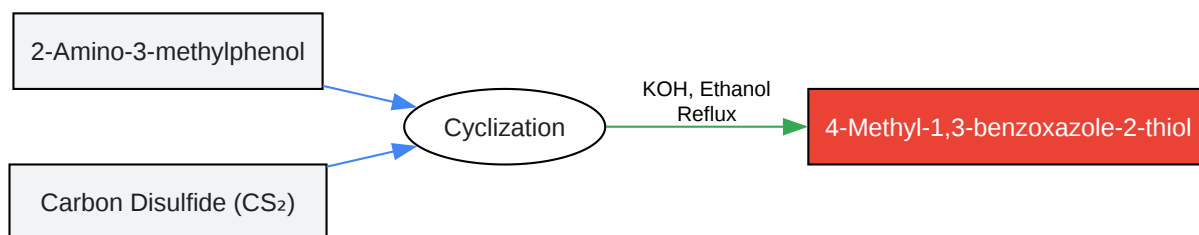
Technique	Expected Observations
FT-IR (ATR, cm^{-1})	$\sim 3300\text{-}3400$ (N-H stretch), $\sim 3000\text{-}3100$ (Aromatic C-H stretch), $\sim 2500\text{-}2600$ (S-H stretch, often weak), ~ 1620 (C=N stretch), $\sim 1450\text{-}1550$ (Aromatic C=C stretch). The presence of both N-H and S-H bands confirms the thiol-thione tautomerism common in 2-mercaptobenzoxazoles.[2]
^1H NMR (DMSO- d_6 , δ , ppm)	Aromatic protons (multiplet, $\sim 7.0\text{-}7.5$ ppm), Methyl protons (singlet, ~ 2.4 ppm), Thiol/Amide proton (broad singlet, $\sim 13\text{-}14$ ppm).
^{13}C NMR (DMSO- d_6 , δ , ppm)	Thione carbon (C=S, $\sim 180\text{-}190$ ppm), Aromatic carbons ($\sim 110\text{-}150$ ppm), Methyl carbon ($\sim 15\text{-}20$ ppm).
Mass Spectrometry (m/z)	Expected molecular ion peak $[\text{M}]^+$ at ~ 165 .

Visualized Workflows and Pathways

To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.

Synthesis Pathway

The reaction scheme for the formation of **4-Methyl-1,3-benzoxazole-2-thiol** is depicted below, showing the key reactants and reagents.



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